molecular formula C8H8O4 B3182341 7-Methoxybenzo[d][1,3]dioxol-5-ol

7-Methoxybenzo[d][1,3]dioxol-5-ol

Cat. No.: B3182341
M. Wt: 168.15 g/mol
InChI Key: HKTCSLUVTXNZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxybenzo[d][1,3]dioxol-5-ol is a useful research compound. Its molecular formula is C8H8O4 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

7-Methoxybenzo[d][1,3]dioxol-5-ol plays a significant role in biochemical reactions, particularly due to its antioxidant activity. It interacts with various enzymes and proteins, including horseradish peroxidase and reactive oxygen species (ROS). The compound has been shown to inhibit the activity of horseradish peroxidase, which is an enzyme involved in oxidative stress responses . Additionally, this compound exhibits interactions with ROS, reducing their levels and thereby protecting cells from oxidative damage .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the production of ROS in activated HL-60 cells, which are a type of human leukemia cell line . This inhibition is not due to cytotoxicity, indicating that this compound specifically targets oxidative stress pathways without harming the cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of horseradish peroxidase, inhibiting its activity and reducing the production of ROS . Molecular docking studies have revealed that the compound interacts with key residues in the enzyme’s active site, including arginine, histidine, serine, phenylalanine, and proline . These interactions stabilize the enzyme-inhibitor complex and prevent the enzyme from catalyzing its reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound maintains its antioxidant activity over time, although its efficacy may decrease slightly due to gradual degradation . In both in vitro and in vivo studies, the compound has demonstrated sustained protective effects against oxidative stress.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant antioxidant activity without causing adverse effects . At high doses, it may exhibit toxic effects, including potential damage to liver and kidney tissues . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that higher doses do not necessarily result in increased benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds . The compound can influence metabolic flux by modulating the activity of these enzymes, leading to changes in metabolite levels. Additionally, this compound may act as a substrate for certain metabolic reactions, further integrating into cellular metabolic networks .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to areas where it can exert its antioxidant effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular membranes . This ensures that this compound reaches its target sites effectively.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and ROS . It may also be found in other cellular compartments, such as the mitochondria, where it can protect against mitochondrial oxidative damage . Targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its protective effects .

Properties

IUPAC Name

7-methoxy-1,3-benzodioxol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-10-6-2-5(9)3-7-8(6)12-4-11-7/h2-3,9H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTCSLUVTXNZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methoxybenzo[d][1,3]dioxol-5-ol
Reactant of Route 2
Reactant of Route 2
7-Methoxybenzo[d][1,3]dioxol-5-ol
Reactant of Route 3
Reactant of Route 3
7-Methoxybenzo[d][1,3]dioxol-5-ol
Reactant of Route 4
Reactant of Route 4
7-Methoxybenzo[d][1,3]dioxol-5-ol
Reactant of Route 5
Reactant of Route 5
7-Methoxybenzo[d][1,3]dioxol-5-ol
Reactant of Route 6
7-Methoxybenzo[d][1,3]dioxol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.